

Spectroscopic data of Cyclohexylsilane (NMR, FT-IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyclohexylsilane*

Cat. No.: *B098443*

[Get Quote](#)

Spectroscopic Profile of Cyclohexylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **cyclohexylsilane**, a key organosilane compound. The information presented herein is essential for the characterization and analysis of this molecule in various research and development applications, including its potential use as a carbon bioisostere in medicinal chemistry. This document details expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for **cyclohexylsilane**. It is important to note that while direct experimental data for the unsubstituted parent compound is not readily available in all public databases, the presented values are based on data from closely related compounds and established spectroscopic principles for organosilanes.

Table 1: Predicted ^1H and ^{13}C NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of **cyclohexylsilane**. The predicted chemical shifts are influenced by the electron-donating nature of the silyl group and the geometry of the cyclohexyl ring.

Nucleus	Position	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
¹ H	Si-H	~3.5 - 4.0	m	The chemical shift of protons directly attached to silicon can vary.
¹ H	C1-H	~0.5 - 1.0	m	Proton at the carbon attached to the silyl group.
¹ H	C2-H, C6-H (axial)	~1.1 - 1.3	m	
¹ H	C2-H, C6-H (equatorial)	~1.6 - 1.8	m	
¹ H	C3-H, C5-H (axial)	~1.1 - 1.3	m	
¹ H	C3-H, C5-H (equatorial)	~1.6 - 1.8	m	
¹ H	C4-H (axial)	~1.1 - 1.3	m	
¹ H	C4-H (equatorial)	~1.6 - 1.8	m	
¹³ C	C1	~25 - 30		Carbon directly attached to silicon.
¹³ C	C2, C6	~27 - 32		
¹³ C	C3, C5	~26 - 31		
¹³ C	C4	~25 - 30		

Note: Predicted values are based on data for compounds such as cyclohexylmethylsilane and general trends in alkylsilane NMR spectroscopy. Actual experimental values may vary based on

solvent and other experimental conditions.

Table 2: Predicted FT-IR Vibrational Frequencies

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule. For **cyclohexylsilane**, key vibrational modes include the Si-H stretch and various C-H and Si-C vibrations.[\[1\]](#)[\[2\]](#)

Vibrational Mode	Predicted Frequency Range (cm ⁻¹)	Intensity
Si-H stretch	2100 - 2200	Strong
C-H stretch (cyclohexyl)	2850 - 2950	Strong
CH ₂ scissoring	~1450	Medium
Si-C stretch	800 - 1250	Medium-Strong
C-C stretch (ring)	1000 - 1200	Medium
Si-H bend	800 - 950	Medium-Strong

Table 3: Predicted Mass Spectrometry Fragmentation

Mass spectrometry of silanes often shows characteristic fragmentation patterns, including the loss of alkyl groups and rearrangements. The molecular ion peak for some silanes can be weak or absent.[\[3\]](#)

m/z	Predicted Fragment	Notes
114	$[\text{C}_6\text{H}_{13}\text{SiH}]^+$	Molecular Ion (M^+)
113	$[\text{C}_6\text{H}_{12}\text{SiH}]^+$	Loss of H
85	$[\text{SiH}_3]^+ + \text{C}_6\text{H}_{10}$	Fragmentation of the cyclohexyl ring
83	$[\text{C}_6\text{H}_{11}]^+$	Loss of SiH_3
55	$[\text{C}_4\text{H}_7]^+$	Further fragmentation of the cyclohexyl ring
29	$[\text{SiH}]^+$	

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for **cyclohexylsilane** and similar organosilane compounds.

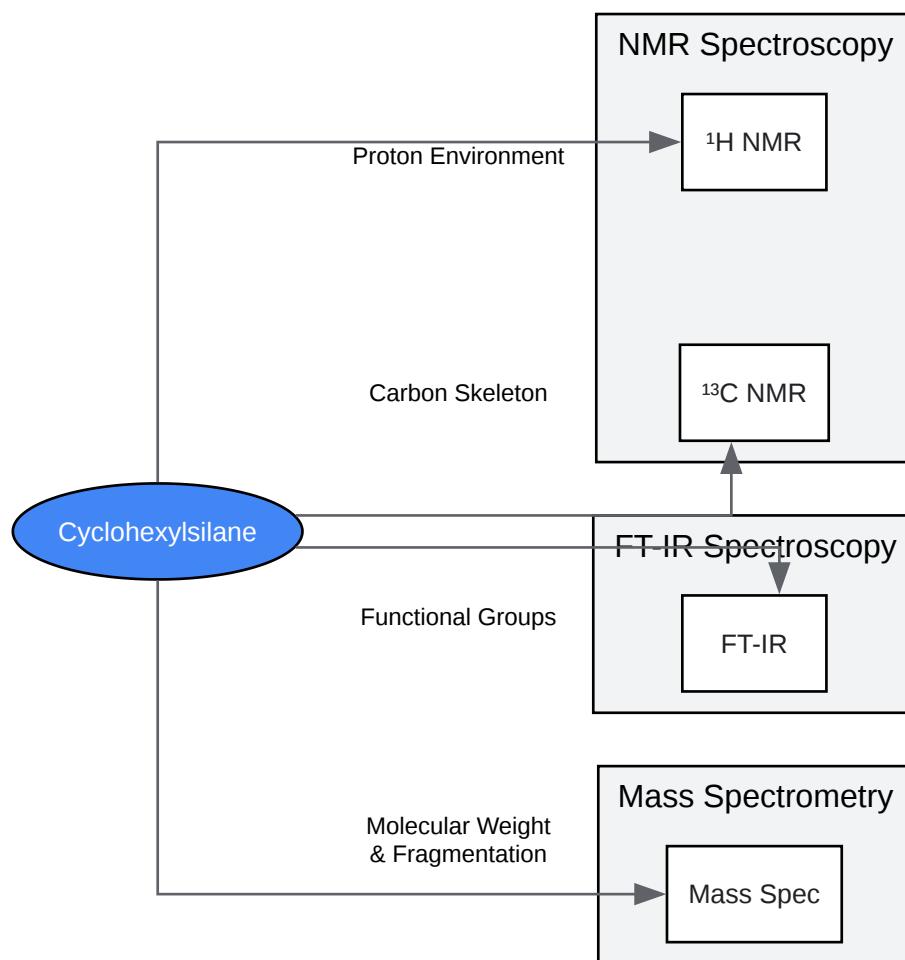
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve 5-10 mg of **cyclohexylsilane** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , C_6D_6).
 - Transfer the solution to a clean, dry 5 mm NMR tube.
 - Ensure the sample is free of particulate matter.
- Instrument Parameters (^1H NMR):
 - Spectrometer Frequency: 400 MHz or higher for better resolution.
 - Pulse Sequence: Standard single-pulse sequence.
 - Acquisition Time: 2-4 seconds.

- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16, depending on the sample concentration.
- Referencing: Tetramethylsilane (TMS) at 0.00 ppm.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer Frequency: 100 MHz or higher.
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 128 or more, as ^{13}C has a low natural abundance.
 - Referencing: Tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Neat Liquid):
 - Place a small drop of neat **cyclohexylsilane** between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
 - Gently press the plates together to form a thin liquid film.
- Instrument Parameters:
 - Spectrometer: A standard FT-IR spectrometer.
 - Scan Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.


- Background: A background spectrum of the clean salt plates should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction:
 - For volatile compounds like **cyclohexylsilane**, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.
 - Inject a dilute solution of the sample (e.g., in dichloromethane or hexane) into the GC inlet.
- Gas Chromatography (GC) Parameters:
 - Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
 - Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometry (MS) Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 20 - 300.
 - Ion Source Temperature: 230 °C.
 - Interface Temperature: 280 °C.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a typical experimental workflow.

[Click to download full resolution via product page](#)

Caption: Relationship between spectroscopic techniques and structural information.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. gelest.com [gelest.com]
- 2. researchgate.net [researchgate.net]
- 3. "Mass Spectra of Silanes. Multiple Rearrangements and Bonding to Silico" by Donald R. Dimme, Charles Wilkie et al. [epublications.marquette.edu]
- To cite this document: BenchChem. [Spectroscopic data of Cyclohexylsilane (NMR, FT-IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b098443#spectroscopic-data-of-cyclohexylsilane-nmr-ft-ir-mass-spec\]](https://www.benchchem.com/product/b098443#spectroscopic-data-of-cyclohexylsilane-nmr-ft-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com